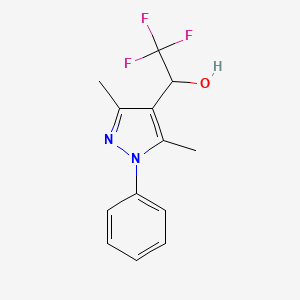

1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol

Description

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol is a fluorinated pyrazole derivative characterized by a trifluoroethanol substituent at the 4-position of the pyrazole ring. The pyrazole core is substituted with methyl groups at the 3- and 5-positions and a phenyl group at the 1-position. The trifluoroethanol moiety introduces significant electronic and steric effects due to the strong electron-withdrawing nature of the CF₃ group, which enhances acidity of the hydroxyl group (pKa ~9–10) compared to non-fluorinated analogs. This compound has been cataloged by suppliers like CymitQuimica, though it is currently listed as discontinued .

Properties

IUPAC Name |

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O/c1-8-11(12(19)13(14,15)16)9(2)18(17-8)10-6-4-3-5-7-10/h3-7,12,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWVNSTWSGJFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. For example, 3,5-dimethyl-1-phenylpyrazole can be synthesized by reacting phenylhydrazine with acetylacetone under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products.

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound contains:

-

A 3,5-dimethyl-1-phenylpyrazole core, which is electron-rich due to the aromatic pyrazole ring and substituents.

-

A 2,2,2-trifluoroethanol moiety (–CF<sub>3</sub>CH<sub>2</sub>OH), which introduces strong electron-withdrawing effects and potential hydrogen-bonding interactions.

This combination suggests reactivity at:

-

The hydroxyl group (–OH) for oxidation, substitution, or esterification.

-

The pyrazole nitrogen atoms for alkylation or coordination chemistry.

-

The trifluoromethyl group (–CF<sub>3</sub>) for stability or participation in hydrophobic interactions .

Oxidation of the Alcohol Group

The hydroxyl group in the trifluoroethanol moiety could undergo oxidation to form a ketone:

For example, oxidation with pyridinium chlorochromate (PCC) or Dess-Martin periodinane would yield 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one , a compound structurally confirmed in the literature .

Nucleophilic Substitution at the Hydroxyl Group

The –OH group could act as a leaving group in substitution reactions. For instance:

-

Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) to form esters:

-

Etherification : Alkylation with alkyl halides under basic conditions:

Functionalization of the Pyrazole Ring

The pyrazole core (positions 1, 3, and 5) can undergo modifications:

-

N-Alkylation : Reaction with alkyl halides at the pyrazole nitrogen (position 1), though steric hindrance from the phenyl group may limit reactivity .

-

Electrophilic Aromatic Substitution : Substitution at position 4 (meta to the dimethyl groups) may occur with nitration or sulfonation agents .

Comparative Data for Analogous Compounds

Challenges and Limitations

-

Steric Hindrance : The 3,5-dimethyl and phenyl groups on the pyrazole ring may limit access to reactive sites.

-

Electron-Withdrawing Effects : The –CF<sub>3</sub> group reduces nucleophilicity at the adjacent carbon, complicating substitution reactions .

-

Isolation of Products : Fluorinated compounds often require specialized purification techniques due to their high stability and low polarity .

Research Gaps and Opportunities

-

Direct Synthesis : No methods for synthesizing 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol are reported. A plausible route could involve reduction of the corresponding ketone (e.g., NaBH<sub>4</sub> or LiAlH<sub>4</sub>) .

-

Biological Activity : Pyrazole derivatives are known for antimicrobial and anticancer properties; this compound’s –CF<sub>3</sub> and –OH groups may enhance bioavailability .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C13H11F3N2O

- Molecular Weight : 268.24 g/mol

- IUPAC Name : 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one

The presence of trifluoromethyl groups contributes to its stability and reactivity in organic synthesis, making it a useful building block in the development of pharmaceuticals and agrochemicals .

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Antibacterial Properties

Studies have demonstrated that this compound possesses antibacterial activity against various pathogenic bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation, making it a potential candidate for developing anti-inflammatory drugs. Its mechanism may involve the inhibition of pro-inflammatory cytokines .

Synthesis and Characterization

The synthesis of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol typically involves multi-step organic reactions. For example, the reaction of 3,5-dimethylpyrazole with trifluoroacetaldehyde under controlled conditions yields this compound. Characterization techniques such as NMR spectroscopy and X-ray crystallography are often employed to confirm the structure and purity of the synthesized products .

Case Studies

Pharmaceutical Development

Due to its biological activities, 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one is being explored for its potential as a lead compound in drug discovery. Its derivatives are being tested for efficacy against various diseases including cancer and infectious diseases .

Agrochemical Use

The compound's ability to act as an effective herbicide or pesticide is under investigation. Its chemical stability and effectiveness against certain pests make it a candidate for further development in agricultural applications .

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

a. 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

- Structure: Features an acetyl group instead of trifluoroethanol.

- Synthesis : Prepared via acetylation of 3,5-dimethyl-1-phenyl-1H-pyrazole using acetyl chloride and SiO₂-H₂SO₄, yielding 79% at 100°C .

- Properties: Melting point (56°C) is lower than expected for trifluoroethanol derivatives due to reduced hydrogen bonding. IR shows C=O stretching at 1646 cm⁻¹, absent in the trifluoroethanol compound, which instead exhibits O-H stretching (~3400 cm⁻¹) .

b. 1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol

- Structure: Contains a methanesulfonylethyl group and ethanol substituent.

- Impact: The sulfonyl group increases polarity and solubility in polar solvents compared to the trifluoroethanol derivative. The ethanol group lacks the electron-withdrawing CF₃, resulting in a less acidic hydroxyl (pKa ~15–16) .

c. (1R,2R)-2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-1,2-bis(3-phenoxyphenyl)ethanol

- Structure: Nitro and bulky phenoxyphenyl groups replace the phenyl and CF₃ groups.

- Impact : The nitro group enhances electrophilicity at the pyrazole ring, while steric bulk reduces reactivity in nucleophilic substitutions. The hydroxyl group’s acidity is intermediate (pKa ~12–13) due to resonance stabilization from nitro and aryl groups .

Fluorinated Analogues

a. 2-iso-Propyl-4-trifluoromethyl-5-(n-hexyl)imidazol-1-ol

b. N-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-hydroxyacetamide

- Structure: Hydroxyacetamide substituent instead of trifluoroethanol.

- Impact: The acetamide group enables hydrogen bonding with biological targets (e.g., enzymes), while the CF₃ group in the trifluoroethanol derivative enhances metabolic stability and membrane permeability .

Crystallographic and Computational Studies

- Trifluoroethanol derivatives may exhibit unique hydrogen-bonding networks due to the acidic OH group, contrasting with acetyl or nitro analogs .

Key Findings and Implications

- Non-fluorinated analogs may serve as intermediates in heterocyclic synthesis .

Biological Activity

1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol is a compound of significant interest due to its potential biological activities. This pyrazole derivative has been studied for various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections detail its biological activities, supported by case studies and research findings.

- Chemical Formula : C13H11F3N2O

- Molecular Weight : 268.24 g/mol

- IUPAC Name : 1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2,2,2-trifluoroethanol

Anti-Cancer Activity

Recent studies have indicated that pyrazole derivatives exhibit notable anti-cancer properties. For instance, compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. A study demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and death .

Case Study : A specific derivative of pyrazole was tested against several cancer cell lines (e.g., breast and colon cancer). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting the compound's potential as an anti-cancer agent .

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX) is one mechanism through which these compounds exert their effects. A related study found that pyrazole derivatives could effectively reduce inflammation markers in vitro and in vivo models .

Table 1: Summary of Anti-Cancer and Anti-inflammatory Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-Cancer | HDAC inhibition; apoptosis induction | |

| Anti-inflammatory | COX inhibition; reduction of inflammation markers |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively. A review highlighted that these compounds exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Study : In a recent evaluation, a series of pyrazole derivatives were screened against common bacterial strains such as E. coli and S. aureus. The results showed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating promising antimicrobial activity .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. Substituents on the pyrazole ring can significantly affect potency and selectivity for biological targets. For instance, the presence of trifluoromethyl groups has been associated with enhanced lipophilicity and improved binding to target enzymes .

Q & A

Basic Questions

1. Synthetic Methodologies and Optimization Q: What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity? A: The synthesis involves nucleophilic substitution or Friedel-Crafts acylation. For example, acetylation of 3,5-dimethyl-1-phenyl-1H-pyrazole using acetyl chloride with SiO₂-H₂SO₄ at 100°C for 3 hours achieved a 79% yield . Introducing the trifluoroethanol group may use trifluoroacetyl reagents under similar conditions. Key factors include:

- Catalyst : Acidic catalysts (e.g., SiO₂-H₂SO₄) enhance electrophilic substitution.

- Solvent : Polar aprotic solvents (DMF) improve reactivity, while ethanol may reduce side reactions.

- Purification : Recrystallization (DMF-EtOH mixtures) or column chromatography isolates the product (>95% purity) .

2. Spectroscopic Characterization Q: Which spectroscopic techniques effectively characterize this compound? A:

- FT-IR : Identifies functional groups (C=O at 1646 cm⁻¹; C-F stretches at 1100–1200 cm⁻¹) .

- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), pyrazole methyl groups (δ ~2.3 ppm), and a broad –OH signal (δ 4.5–5.5 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight via [M+H]⁺ peaks, with isotopic patterns indicating fluorine content .

3. Solvent and Stoichiometry Effects Q: How do solvent choice and stoichiometry impact regioselectivity? A:

- Solvent : DMF favors SN2 mechanisms, directing substitution to less hindered positions. Ethanol may promote solvolysis.

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to substrate minimizes di-substituted byproducts . Kinetic control at reflux (100°C) vs. thermodynamic control at RT alters product ratios .

4. Purification Strategies Q: What purification techniques are recommended? A:

- Silica Gel Chromatography : Hexane:EtOAc gradients separate moderate-polarity fluorinated derivatives.

- Recrystallization : DMF-EtOH (1:1) removes polymeric impurities .

- HPLC : Reverse-phase C18 columns resolve analogs based on fluorine content .

Advanced Questions

5. X-ray Crystallography Challenges Q: How does the trifluoromethyl group complicate structural determination? A: High electron density from fluorine causes absorption errors. Solutions include:

- Data Collection : Low temperature (100 K) and Mo-Kα radiation reduce noise.

- Refinement : SHELXL’s TWIN/BASF commands handle twinning; anisotropic displacement parameters (ADPs) refine F–C bonds (1.32–1.34 Å) .

- Hydrogen Bonding : O–H···F interactions (2.6–2.8 Å) stabilize crystal packing .

6. Biological Data Contradictions Q: How to resolve variability in antimicrobial activity data? A: Key factors:

- Assay Conditions : Standardize using CLSI guidelines and internal controls (e.g., ciprofloxacin).

- Solubility : Use DMSO (<1%) to avoid precipitation.

- Dose-Response : IC50 values and triplicate measurements enhance reliability. In one study, MICs ranged from 2 µg/mL (active) to >128 µg/mL (inactive) for analogs .

7. Derivative Design for Enhanced Bioactivity Q: What strategies improve pharmacological properties? A:

- Electron-Withdrawing Groups : Para-nitro (e.g., compound 28) enhances antibacterial activity (MIC = 4 µg/mL vs. E. coli) .

- Hydrophilic Modifications : –OH groups improve solubility without disrupting pyrazole planarity.

- SAR Studies : Prioritize substitutions at the pyrazole 4-position to minimize steric hindrance .

8. Stability and Degradation Analysis Q: How to assess stability under storage? A:

- Accelerated Studies : Monitor degradation via HPLC under 40°C/75% RH for 6 months.

- ¹⁹F NMR : Detects trifluoroacetic acid (δ –75 ppm) from hydrolysis .

- Lyophilization : Reduces hygroscopicity, critical for fluorinated compounds.

9. Spectral Data Discrepancies Q: How to align theoretical and experimental spectral data? A:

- Solvent Effects : Use polarizable continuum models (PCM) in DFT calculations.

- Conformational Flexibility : Compare multiple conformers (e.g., rotational isomers of C–F bonds).

- 2D NMR : COSY/HSQC resolves overlapping signals (e.g., aromatic vs. pyrazole protons) .

10. Advanced Crystallographic Refinement Q: Which SHELXL features address refinement challenges? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.